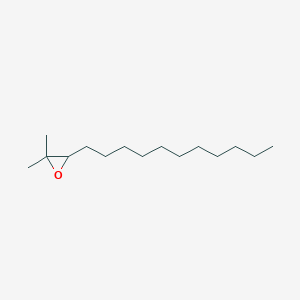

2,2-Dimethyl-3-undecyloxirane

Descripción

2,2-Dimethyl-3-undecyloxirane is a substituted epoxide (oxirane) characterized by a three-membered cyclic ether ring with two methyl groups at position 2 and a linear undecyl (11-carbon alkyl) chain at position 2. Its molecular formula is C₁₅H₂₈O, with a molecular weight of 224.38 g/mol. Epoxides of this class are often studied for their reactivity in ring-opening reactions, surface chemistry, and roles in materials science or pharmaceuticals .

Propiedades

Número CAS |

62885-94-3 |

|---|---|

Fórmula molecular |

C15H30O |

Peso molecular |

226.40 g/mol |

Nombre IUPAC |

2,2-dimethyl-3-undecyloxirane |

InChI |

InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16-14/h14H,4-13H2,1-3H3 |

Clave InChI |

PQHVOISORICQDW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC1C(O1)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-undecyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide in the presence of the peracid.

Another method involves the use of halohydrins, which are converted to epoxides through intramolecular cyclization. This process often requires a base such as sodium hydroxide to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-3-undecyloxirane may involve the use of large-scale reactors and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-undecyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions result in a variety of products depending on the nucleophile involved.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-3-undecyloxirane has several applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: Epoxides are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of epoxide-containing compounds in drug development.

Industry: In industrial applications, 2,2-Dimethyl-3-undecyloxirane is used in the production of polymers, resins, and other materials.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity underlies its utility in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxiranes

The following table summarizes key structural and functional analogs of 2,2-Dimethyl-3-undecyloxirane, based on evidence provided:

Key Comparative Insights:

Substituent Effects on Reactivity: Alkyl vs. Aryl Groups: The undecyl chain in 2,2-Dimethyl-3-undecyloxirane (hypothetical) and the undecyloxymethyl group in CAS 122608-92-8 confer hydrophobicity, making them candidates for surfactant or lipid-based drug delivery. In contrast, the aromatic 4-methoxyphenyl group in CAS 51410-46-9 introduces UV activity and rigidity.

Physical Properties: Boiling Points: Longer alkyl chains (e.g., undecyl in CAS 122608-92-8) correlate with higher boiling points (~274°C) compared to smaller analogs like CAS 53897-30-6 (est. <200°C) . Polarity: The acetyl group in CAS 4478-63-1 increases polarity, affecting solubility in polar solvents versus nonpolar media.

Applications: Materials Science: CAS 122608-92-8 is noted for nanomaterial surface modification , while CAS 51410-46-9’s aromaticity suits photoresist applications . Pharmaceuticals: Epoxides with long alkyl chains (e.g., undecyl) may serve as prodrugs or lipid carriers, whereas acetylated variants (CAS 4478-63-1) are reactive intermediates .

Research Findings and Limitations

Synthesis Challenges :

- Steric hindrance in 2,2-dimethyl-substituted epoxides (e.g., CAS 53897-30-6) complicates enantioselective synthesis, requiring advanced catalysts .

- Undecyl-containing epoxides (e.g., CAS 122608-92-8) face purification challenges due to high molecular weight and low volatility .

Toxicity and Safety: Epoxides are generally reactive and may pose mutagenic risks.

Data Gaps: No direct experimental data (e.g., NMR, MS) were found for 2,2-Dimethyl-3-undecyloxirane. Predictions rely on analogs like CAS 122608-92-8 and CAS 53897-30-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.